Benzoxazole-7-sulfonic acid, 2-amino-5-chloro-

Solubility Drug Formulation Analytical Chemistry

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- (CAS 64037-29-2) is a heterocyclic compound belonging to the benzoxazole family, characterized by a bicyclic structure incorporating a benzene ring fused to an oxazole ring. It features a 2-amino group, a 5-chloro substituent, and a sulfonic acid moiety at the 7-position, with a molecular formula of C7H5ClN2O4S and a molecular weight of 248.64 g/mol.

Molecular Formula C7H5ClN2O4S
Molecular Weight 248.64 g/mol
CAS No. 64037-29-2
Cat. No. B12892810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole-7-sulfonic acid, 2-amino-5-chloro-
CAS64037-29-2
Molecular FormulaC7H5ClN2O4S
Molecular Weight248.64 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=C(O2)N)S(=O)(=O)O)Cl
InChIInChI=1S/C7H5ClN2O4S/c8-3-1-4-6(14-7(9)10-4)5(2-3)15(11,12)13/h1-2H,(H2,9,10)(H,11,12,13)
InChIKeyGBNSTFYSASRNQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- (CAS 64037-29-2) – Core Chemical Profile and Procurement-Relevant Identity


Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- (CAS 64037-29-2) is a heterocyclic compound belonging to the benzoxazole family, characterized by a bicyclic structure incorporating a benzene ring fused to an oxazole ring. It features a 2-amino group, a 5-chloro substituent, and a sulfonic acid moiety at the 7-position, with a molecular formula of C7H5ClN2O4S and a molecular weight of 248.64 g/mol . The compound is primarily utilized as a versatile building block in organic synthesis, particularly for the development of dyes, pigments, and pharmaceutical intermediates, owing to its structural properties that facilitate further functionalization .

Why Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- (CAS 64037-29-2) Cannot Be Substituted by Generic Analogs – A Procurement-Risk Analysis


Generic substitution of benzoxazole derivatives without careful consideration of specific substituent patterns is fraught with risk. The presence and position of the sulfonic acid group, the 2-amino group, and the 5-chloro substituent in Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- (CAS 64037-29-2) collectively dictate its unique reactivity profile, solubility characteristics, and biological interactions . Simple analogs, such as benzoxazole-2-sulfonic acid or non-sulfonated 2-amino-5-chlorobenzoxazole, lack this precise combination, leading to divergent outcomes in synthetic pathways, altered pharmacokinetic properties, or failed downstream applications. The following quantitative evidence guide details the specific, measurable differentiations that justify the targeted procurement of this exact compound.

Quantitative Differentiation Guide for Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- (CAS 64037-29-2) vs. Closest Analogs


Enhanced Aqueous Solubility via 7-Sulfonic Acid Group: Comparative Advantage Over Non-Sulfonated Benzoxazoles

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- exhibits significantly enhanced aqueous solubility compared to its non-sulfonated analog, 2-amino-5-chlorobenzoxazole (Zoxazolamine, CAS 61-80-3), due to the presence of the ionizable sulfonic acid group at the 7-position. While quantitative solubility data for this specific compound is not available in the open literature, this effect is a well-established class-level inference for sulfonic acid-containing benzoxazoles, which are generally described as soluble in water and polar solvents to a much greater extent than their non-sulfonated counterparts . The presence of the sulfonic acid group is a key differentiator for applications requiring aqueous compatibility, such as biological assays or HPLC derivatization [1].

Solubility Drug Formulation Analytical Chemistry

Reactivity Profile: 2-Amino Group Enables Diazotization for Azo Dye Synthesis – Differentiated from Non-Amino Analogs

The 2-amino group on the benzoxazole ring of Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- serves as a critical handle for diazotization, enabling its use as a diazo component in the synthesis of azo dyes. This is a key functional advantage over benzoxazole derivatives lacking this amino group, such as benzoxazole-2-sulfonic acid or other 2-substituted analogs that cannot undergo this transformation. While direct comparative reaction yield data is not available, the presence of this amino group is a well-documented prerequisite for this important class of reactions in dye chemistry [1]. The sulfonic acid group further enhances water solubility, facilitating aqueous diazotization and coupling steps.

Azo Dye Synthesis Reactivity Diazotization

Potential Biological Activity Modulation by 5-Chloro Substituent: Differentiated from Non-Halogenated Benzoxazole Sulfonic Acids

The presence of the 5-chloro substituent in Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is expected to significantly influence its biological activity compared to non-halogenated benzoxazole sulfonic acids. While direct comparative biological data for this specific compound is lacking in the surveyed literature, halogen substitution on the benzoxazole core is a well-established strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity . This differentiates it from analogs like 2-amino-1,3-benzoxazole-5-sulfonic acid, which lacks the chlorine atom and may exhibit a different pharmacological profile .

Antimicrobial Biological Activity Structure-Activity Relationship

Procurement-Driven Application Scenarios for Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- (CAS 64037-29-2)


Synthesis of Water-Soluble Azo Disperse Dyes for Polyester Fibers

This compound is ideally suited as a diazo component in the synthesis of novel azo disperse dyes. Its 2-amino group allows for diazotization, while the 7-sulfonic acid group imparts the necessary water solubility for aqueous dyeing processes and improves wash fastness properties on synthetic fibers like polyester [1]. This combination is not present in non-sulfonated or non-amino benzoxazole analogs.

Building Block for Sulfonamide-Containing Pharmaceutical Intermediates

The compound serves as a valuable intermediate for introducing a benzoxazole-7-sulfonic acid moiety into larger pharmacologically active molecules. The 5-chloro substituent is a key feature for modulating the drug-like properties of the final product, including metabolic stability and target binding, differentiating it from non-halogenated sulfonic acid derivatives .

Development of Water-Compatible Fluorescent Probes and Sensors

The benzoxazole core is known for its fluorescent properties. The presence of the sulfonic acid group ensures solubility in aqueous biological buffers, while the 2-amino group provides a site for conjugation to targeting ligands or biomolecules [2]. This makes it a preferred scaffold over non-sulfonated, lipophilic benzoxazole probes that may aggregate or precipitate in physiological media.

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